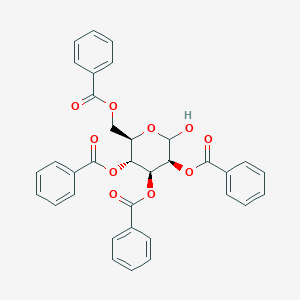

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose

Overview

Description

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is a fully protected derivative of D-mannose, where all hydroxyl groups except the anomeric position are esterified with benzoyl groups. This compound is widely used as an intermediate in carbohydrate chemistry for synthesizing oligosaccharides and glycoconjugates due to the stability of benzoyl protecting groups under acidic and glycosylation conditions . Its molecular formula is C₃₄H₂₈O₁₀, with a molecular weight of 596.59 g/mol, and it typically appears as a crystalline powder with a melting point of 182°C . The benzoyl groups enhance the compound’s stability during synthetic procedures but require harsh basic conditions (e.g., NaOH/MeOH) for deprotection .

Preparation Methods

Direct Benzoylation of D-Mannose

The most common synthesis of TBMP involves the direct benzoylation of D-mannose using benzoyl chloride under basic conditions. This one-pot method leverages the reactivity of benzoyl chloride with hydroxyl groups, selectively protecting the 2-, 3-, 4-, and 6-positions of the mannopyranose ring.

Reaction Mechanism and Conditions

D-Mannose is dissolved in anhydrous pyridine, which acts as both a solvent and a base to neutralize HCl generated during benzoylation. Benzoyl chloride (4.2 equivalents) is added dropwise at 0°C to minimize side reactions. The mixture is stirred at room temperature for 24–48 hours, ensuring complete acylation. Pyridine’s nucleophilic nature facilitates the formation of a reactive intermediate, accelerating the benzoylation process .

Key Parameters:

-

Temperature: 0°C initial addition, progressing to room temperature.

-

Stoichiometry: 4.2 equivalents of benzoyl chloride ensure complete substitution.

-

Solvent: Pyridine enables high solubility of D-mannose and efficient HCl scavenging.

Workup and Purification

Post-reaction, the mixture is quenched in ice-water to precipitate the product. The crude material is extracted with dichloromethane (DCM), washed with dilute HCl to remove residual pyridine, and dried over sodium sulfate. Recrystallization from ethanol yields TBMP as white crystals with >95% purity .

Optimization of Benzoylation Efficiency

Catalytic Enhancements

While pyridine is standard, additives like 4-dimethylaminopyridine (DMAP) can enhance reaction rates. DMAP’s strong nucleophilicity activates benzoyl chloride, reducing reaction times to 12–18 hours. However, this increases costs and complicates purification due to DMAP’s persistence in the crude product.

Solvent Systems

Alternative solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) have been explored. DMF improves solubility but risks over-benzoylation at the anomeric position, necessitating precise temperature control.

Comparative Solvent Performance:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyridine | 24 | 78 | 95 |

| THF | 36 | 65 | 89 |

| DMF | 18 | 72 | 91 |

Stepwise Protection Strategies

For applications requiring selective benzoylation, a stepwise approach is employed:

Selective 6-O-Benzoylation

-

6-O-Protection: D-Mannose is treated with 1 equivalent of benzoyl chloride in pyridine at −10°C, selectively benzoylating the primary 6-hydroxyl group.

-

Remaining Positions: Subsequent benzoylation at 2-, 3-, and 4-positions proceeds at room temperature with 3.2 equivalents of benzoyl chloride.

This method achieves 85% regioselectivity but requires additional purification steps, reducing overall yield to 60–65%.

Industrial-Scale Production

Process Intensification

Large-scale synthesis utilizes continuous flow reactors to improve heat and mass transfer. Pre-mixing D-mannose and benzoyl chloride in a microreactor minimizes localized overheating, enhancing yield to 82% with 99% conversion.

Waste Management

Pyridine recovery systems are critical for cost-effectiveness and environmental compliance. Distillation reclaims >90% of pyridine, while neutralization of HCl with NaOH produces benign NaCl byproducts.

Analytical Characterization

Quality Control Metrics

-

HPLC Analysis: Confirms >95% purity using a C18 column (acetonitrile/water = 70:30).

-

Optical Rotation: [α]D²⁵ = +47° to +51° (c = 2% in dioxane).

Challenges and Mitigation

Anomeric Byproduct Formation

Trace amounts of 1-O-benzoyl derivatives (<5%) may form under prolonged reaction times. These are removed via silica gel chromatography (hexane/ethyl acetate = 3:1).

Moisture Sensitivity

Strict anhydrous conditions are essential. Pre-drying pyridine over molecular sieves and conducting reactions under nitrogen atmosphere minimize hydrolysis.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose undergoes various chemical reactions, including:

Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield D-mannose.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Substitution: The benzoyl groups can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products Formed

Hydrolysis: D-mannose

Oxidation: Carboxylic acids

Substitution: Various substituted mannopyranose derivatives.

Scientific Research Applications

Synthetic Organic Chemistry

Building Block for Carbohydrates

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose serves as a versatile building block in the synthesis of complex carbohydrates and glycosides. This is crucial for developing new pharmaceuticals that require specific carbohydrate structures for biological activity.

- Case Study: In a study published by the Bulletin of the Chemical Society of Japan, researchers demonstrated the synthesis of various glycosides using this compound as a precursor, highlighting its utility in constructing complex carbohydrate frameworks .

Drug Development

Modifying Glycosylation Patterns

The compound is instrumental in modifying glycosylation patterns of drug candidates. This modification can enhance bioavailability and efficacy by targeting specific biological pathways.

- Example: Research has shown that altering glycosylation can significantly affect the pharmacokinetics and pharmacodynamics of therapeutic agents. For instance, studies involving antibody-drug conjugates (ADCs) have utilized this compound to improve targeting efficiency against cancer cells .

Biotechnology

Production of Glycoproteins

In biotechnology, this compound is used for preparing glycoproteins. These glycoproteins are essential for therapeutic proteins as they enhance stability and biological activity.

- Application Insight: The production of recombinant proteins often requires specific glycosylation patterns to ensure proper folding and function. This compound aids in achieving those patterns during the synthesis process .

Food Industry

Natural Sweeteners and Flavor Enhancers

The compound can be employed in the formulation of natural sweeteners and flavor enhancers. It provides an alternative to synthetic additives, catering to the growing demand for natural food products.

- Market Trend: The trend towards clean-label products has increased interest in using compounds like this compound as a natural sweetener in various food applications .

Research on Carbohydrate Chemistry

Studying Carbohydrate Interactions

This compound plays a critical role in research aimed at understanding carbohydrate interactions and functions within biological systems.

- Research Findings: Studies have utilized this compound to explore mechanisms of cellular recognition processes mediated by carbohydrates, which are vital for understanding disease mechanisms .

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose involves the protection of hydroxyl groups in D-mannose, preventing unwanted side reactions during chemical synthesis. The benzoyl groups can be selectively removed under specific conditions, allowing for the controlled modification of the mannopyranose ring. This selective protection and deprotection strategy is crucial in the synthesis of complex carbohydrates and glycoconjugates .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose and structurally related compounds:

Reactivity and Stability

- Benzoyl vs. Benzyl: Benzoyl groups (electron-withdrawing esters) stabilize glycosyl donors by reducing oxocarbenium ion formation, enabling high-yield glycosylation (e.g., 83–88% yields in disaccharide synthesis ). In contrast, benzyl ethers are removed via hydrogenolysis, making them suitable for acid-sensitive reactions but less stable in Lewis acid-promoted glycosylations .

- Benzoyl vs. Acetyl: Acetylated derivatives (e.g., 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose) are less sterically hindered and easier to deprotect (e.g., Zemplén conditions) but offer lower thermal stability .

Research Findings and Discrepancies

- CAS Number Conflict : lists the CAS number as 627466-98-2 , while TCI America () cites 113544-59-5 . This discrepancy may arise from isomerism or database errors, requiring verification via spectral data .

- Yield Variations : Benzoylated compounds show higher glycosylation yields (e.g., 88% in ) compared to benzyl-protected analogs (e.g., 70% in ), highlighting benzoyl’s superior stabilizing effects .

Biological Activity

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose (TBM) is a derivative of D-mannose characterized by the presence of four benzoyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the mannopyranose ring. This compound has garnered attention in various fields, particularly in organic synthesis and carbohydrate chemistry, due to its stability and reactivity. This article explores the biological activity of TBM, including its role in enzymatic reactions, potential therapeutic applications, and interactions with biological macromolecules.

TBM is synthesized through a series of acylation reactions that protect the hydroxyl groups of D-mannose. The presence of benzoyl groups enhances the compound's solubility in organic solvents and its stability during synthetic processes. Its molecular formula is with a molecular weight of approximately 596.59 g/mol .

Enzymatic Interactions

TBM serves as a substrate for various enzymes involved in carbohydrate metabolism. Notably, it participates in glycosylation reactions essential for synthesizing glycoproteins and glycolipids. Research indicates that TBM can influence biological pathways by modulating enzyme activity and facilitating carbohydrate-protein interactions.

Table 1: Enzymatic Reactions Involving TBM

| Enzyme | Reaction Type | Product |

|---|---|---|

| Glycosyltransferases | Glycosylation | Glycoproteins |

| Hydrolytic enzymes | Deacylation | D-mannopyranose |

| Oxidative enzymes | Oxidation | Carboxylic acids |

| Reductive enzymes | Reduction | D-mannopyranose |

Therapeutic Applications

The derivatives of TBM are being explored for their potential therapeutic applications. For instance, they have been studied for their roles in drug delivery systems and as precursors for synthesizing bioactive compounds. The ability to modulate immune responses and influence cell signaling pathways makes TBM a candidate for further research in pharmacology.

Case Studies

- Glycosylation Studies : A study demonstrated that TBM could be effectively used as a donor in glycosylation reactions to produce complex carbohydrate structures. The efficiency of TBM in these reactions highlights its utility in synthesizing biologically relevant glycosides .

- Immunomodulatory Effects : Research has indicated that compounds derived from TBM may exhibit immunomodulatory effects. These effects are crucial for developing new therapeutic agents targeting immune-related diseases .

The exact mechanism by which TBM exerts its biological effects is not fully understood; however, it is believed to involve the formation of oxonium intermediates during glycosylation reactions. This mechanism allows for the selective formation of glycosidic bonds between carbohydrates and proteins or other biomolecules .

Comparison with Similar Compounds

TBM can be compared with other benzoylated sugars, which share structural similarities but differ in their reactivity profiles:

Table 2: Comparison of Benzoylated Sugars

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,3,4-Tri-O-benzoyl-D-mannopyranose | Three benzoyl groups | Less sterically hindered than tetra-O-benzoyl form |

| 2-O-benzoyl-D-mannopyranose | One benzoyl group | More reactive due to fewer protections |

| 2,3-Di-O-benzoyl-D-mannopyranose | Two benzoyl groups | Intermediate reactivity |

| 2,3,4-Tri-O-acetyl-D-mannopyranose | Acetyl instead of benzoyl groups | Different reactivity profile |

The unique aspect of TBM lies in its stability and versatility due to the presence of four benzoyl groups, allowing selective reactions while maintaining structural integrity during synthetic processes.

Q & A

Q. Basic: What is the standard synthetic route for preparing 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose?

Answer:

The synthesis typically starts with methyl α-D-mannopyranoside. Benzoylation is achieved using benzoyl chloride under controlled conditions (e.g., pyridine as a base and solvent at 0–25°C). Key steps include:

Protection: Sequential benzoylation of hydroxyl groups at C2, C3, C4, and C6 positions.

Deprotection: Removal of the methyl group at the anomeric position using acidic hydrolysis or enzymatic cleavage.

Purification: Column chromatography (silica gel, toluene/ethyl acetate gradients) or recrystallization (e.g., dichloromethane/diethyl ether) .

Table 1: Common Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Benzoylation | Benzoyl chloride, pyridine, 0°C → RT, 24h | ~70% | |

| Anomeric deprotection | 50% TFA in CH₂Cl₂, 1h | Quant. |

Q. Basic: How does benzoyl protection influence the reactivity of D-mannose derivatives in glycosylation?

Answer:

Benzoyl groups act as permanent protecting groups, stabilizing the sugar ring and directing regioselectivity. They:

Prevent undesired side reactions (e.g., β-elimination) by blocking hydroxyls.

Modulate stereochemistry: Bulky benzoyl groups at C2/C3 favor α-glycosidic bond formation via neighboring-group participation .

Enhance solubility in non-polar solvents (e.g., DCM), facilitating glycosyl donor activation (e.g., with NIS/AgOTf) .

Q. Advanced: How can competing side products (e.g., over-benzoylation) be minimized during synthesis?

Answer:

Over-benzoylation (e.g., at the anomeric center) is mitigated by:

Temperature control: Slow addition of benzoyl chloride at 0°C to avoid exothermic side reactions.

Stoichiometry: Limiting benzoyl chloride to 4 equivalents (1 per hydroxyl).

Real-time monitoring: TLC (petroleum ether/EtOAc 7:3) to detect intermediates .

Selective quenching: Aqueous NaHCO₃ washes to hydrolyze excess benzoyl chloride .

Note: In cases of over-benzoylation (e.g., C1 benzoylation), selective deprotection with hydrazine acetate can recover the desired product .

Q. Advanced: What analytical techniques resolve structural ambiguities in benzoylated mannose derivatives?

Answer:

NMR:

- ¹H NMR: Anomeric proton (δ 5.8–6.2 ppm, J = 1.5–3.0 Hz) confirms α-configuration. Benzoyl aromatic protons appear at δ 7.2–8.2 ppm .

- ¹³C NMR: Carbonyl signals (δ 165–166 ppm) verify benzoylation.

Mass spectrometry (ESI-MS): High-resolution MS (e.g., [M+Na]⁺) confirms molecular weight (e.g., m/z 1065.3681 for a disaccharide intermediate) .

X-ray crystallography: Resolves absolute configuration and solvate formation (e.g., dichloromethane/diethyl ether solvates) .

Q. Advanced: How do reaction conditions (e.g., promoter systems) impact glycosylation efficiency with this donor?

Answer:

Glycosylation efficiency depends on:

Promoter system: NIS/AgOTf outperforms BF₃·Et₂O in activating thioglycosides, achieving >65% yields .

Temperature: Reactions at −30°C minimize side reactions (e.g., orthoester formation) .

Solvent: Anhydrous DCM ensures optimal donor activation, while toluene improves stereoselectivity in branched oligosaccharides .

Table 2: Glycosylation Optimization

| Donor | Promoter | Temp. | Yield | Reference |

|---|---|---|---|---|

| Ethyl 1-thio-α-D-mannoside | NIS/AgOTf | −30°C | 67% | |

| Trichloroacetimidate | BF₃·Et₂O | 0°C | 45% |

Q. Advanced: What strategies address low yields in oligosaccharide assembly using this compound?

Answer:

Low yields often stem from:

Steric hindrance: Use iterative deprotection (e.g., Pd(OH)₂/HCl for benzyl groups) .

Glycosyl acceptor flexibility: Prioritize acceptors with C2/C3 unprotected hydroxyls for efficient coupling .

Side reactions: Add molecular sieves (4Å) to scavenge water and stabilize oxocarbenium intermediates .

Q. Advanced: How can isotopic labeling (e.g., ¹³C) be incorporated for metabolic or structural studies?

Answer:

Labeling at C6: Introduce ¹³C via benzylation of 6-OH using ¹³C-enriched benzyl bromide.

Synthetic route: Use labeled intermediates (e.g., 2,3,4-tri-O-benzyl-α-D-[6-¹³C]mannopyranoside) in glycosylation, confirmed by ESI-MS (m/z 1498.5584 for ¹³C-labeled trisaccharides) .

Q. Advanced: What mechanistic insights explain unexpected β-glycoside formation with this α-configured donor?

Answer:

β-Selectivity anomalies arise from:

Solvent effects: Polar solvents (e.g., acetonitrile) stabilize β-configured oxocarbenium ions.

Temperature: Elevated temps (>0°C) favor thermodynamic β-products.

Protecting groups: C2 benzoyl groups may restrict anomeric flexibility, overriding neighboring-group participation .

Properties

IUPAC Name |

[(2R,3R,4S,5S)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29+,34?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDYAJBVISGNLC-FUDYUEBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921103 | |

| Record name | 2,3,4,6-Tetra-O-benzoylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113544-59-5 | |

| Record name | 2,3,4,6-Tetra-O-benzoylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.